molecular formula C21H21F3N4O B2737875 2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE CAS No. 605626-30-0

2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE

Cat. No.: B2737875
CAS No.: 605626-30-0
M. Wt: 402.421
InChI Key: BNLOLMNXTQNIBS-UHFFFAOYSA-N
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Description

2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound that features a benzimidazole moiety, a piperidine ring, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multiple stepsThe reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and ethanol, with reactions carried out at reflux temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole and piperidine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives, while reduction can lead to the formation of amines.

Scientific Research Applications

2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. The piperidine ring may enhance the compound’s binding affinity and specificity, while the trifluoromethyl group can improve its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(1H-1,3-BENZODIAZOL-2-YL)PIPERIDIN-1-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is unique due to its combination of a benzimidazole moiety, a piperidine ring, and a trifluoromethyl-substituted phenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F3N4O/c22-21(23,24)15-5-1-2-6-16(15)25-19(29)13-28-11-9-14(10-12-28)20-26-17-7-3-4-8-18(17)27-20/h1-8,14H,9-13H2,(H,25,29)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLOLMNXTQNIBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3N2)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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